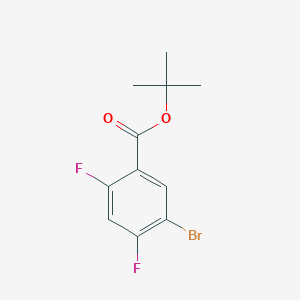

tert-Butyl 5-bromo-2,4-difluorobenzoate

Description

tert-Butyl 5-bromo-2,4-difluorobenzoate is a halogenated aromatic ester with the molecular formula C₁₁H₁₀BrF₂O₂. This compound features a tert-butyl ester group attached to a benzoate backbone substituted with bromine at the 5-position and fluorine atoms at the 2- and 4-positions. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its bromine substituent . The fluorine atoms enhance electron-withdrawing effects, influencing both reactivity and stability.

Properties

CAS No. |

2566431-70-5 |

|---|---|

Molecular Formula |

C11H11BrF2O2 |

Molecular Weight |

293.10 g/mol |

IUPAC Name |

tert-butyl 5-bromo-2,4-difluorobenzoate |

InChI |

InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 |

InChI Key |

NCQBXFFZXOERKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2,4-difluorobenzoate typically involves the esterification of 5-bromo-2,4-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as tert-butyl 5-amino-2,4-difluorobenzoate.

Reduction: tert-Butyl 5-bromo-2,4-difluorobenzyl alcohol.

Oxidation: 5-Bromo-2,4-difluorobenzoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic esters on biological systems. It is also employed in the development of new pharmaceuticals and agrochemicals.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It is also utilized in the formulation of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2,4-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring enhance its reactivity and binding affinity to certain enzymes or receptors. The ester group allows for easy modification, enabling the compound to be tailored for specific applications. The molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogen substituents significantly impact electronic and steric properties. Key analogs include:

Physical and Chemical Properties

- Boiling Point and Density: tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate: Predicted boiling point 326.8°C, density 1.479 g/cm³ .

- Stability : Tert-butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters, attributed to steric protection of the carbonyl group .

Biological Activity

Tert-Butyl 5-bromo-2,4-difluorobenzoate is an organic compound with significant biological activity attributed to its unique structural characteristics, including a tert-butyl ester group and halogen substituents (bromine and fluorine) on the benzene ring. This compound is increasingly recognized for its potential applications in medicinal chemistry, particularly in enzyme inhibition and protein-ligand interactions.

- Molecular Formula : C11H10BrF2O2

- Molecular Weight : Approximately 293.12 g/mol

- Structure : The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity towards various biological targets, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The halogen substituents can participate in halogen bonding, which significantly enhances the binding affinity of the compound to its targets. This interaction can lead to the modulation of enzyme activities, making it a candidate for therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in disease pathways. For instance, its interaction with transthyretin (TTR) has been highlighted as a potential mechanism for stabilizing TTR tetramers, which could be beneficial in treating amyloid-related conditions .

- Protein-Ligand Interactions : The compound forms stable complexes with biological macromolecules, which is crucial for understanding its role in drug design and development.

Case Study 1: Enzyme Inhibition

In a study focusing on TTR stabilization, this compound was evaluated for its ability to inhibit the retinol-dependent retinol-binding protein 4 (RBP4) interaction with TTR. The findings indicated that compounds with similar structures could significantly reduce RBP4 levels while stabilizing TTR tetramers in vitro and in vivo .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer properties of compounds related to this compound. It was found that similar derivatives exhibited cytotoxic effects against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Enzyme inhibition, protein-ligand interactions |

| tert-Butyl 5-amino-3-bromo-2-fluorobenzoate | Amino group addition | Potential anticancer activity |

| tert-Butyl 4-bromo-2-fluorobenzoate | Different substitution pattern | Studied for enzyme inhibition |

The comparative analysis highlights how variations in substituents can influence biological activity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.